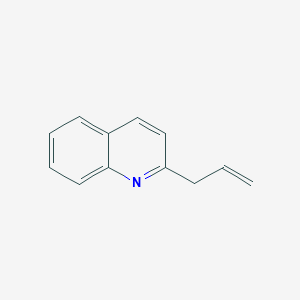
Quinoline, 2-(2-propenyl)-
Vue d'ensemble
Description
“Quinoline, 2-(2-propenyl)-” is a chemical compound with the linear formula C21H16N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review by Vchislo & Verochkina summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes. The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Applications De Recherche Scientifique
Natural Product Chemistry
Quinoline occurs naturally in certain plants and organisms:
1Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Abdanne Weyesa and Endale Mulugeta. RSC Advances, 2020. Link 2Recent advances in chemistry and therapeutic potential of quinoline motifs. RSC Advances, 2022. Link 3Current progress toward synthetic routes and medicinal applications of quinoline motifs. Springer, 2023. Link
Mécanisme D'action
Target of Action
Quinoline, 2-(2-propenyl)-, like other quinolines, has been found to exhibit a broad spectrum of biological activities. It has been reported to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The primary targets of quinoline compounds are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action.
Mode of Action
The mode of action of quinoline compounds involves the formation of a ternary complex with a DNA molecule and gyrase or topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction disrupts the normal functioning of these enzymes, leading to inhibition of bacterial growth and proliferation .
Biochemical Pathways
Quinoline compounds affect various biochemical pathways due to their broad spectrum of biological activities. For instance, in their role as antimicrobial agents, they interfere with the DNA replication process of bacteria by inhibiting the action of gyrase and topoisomerase IV enzymes . This disruption in the DNA replication process leads to the death of the bacterial cells, thereby exerting an antimicrobial effect.
Pharmacokinetics
The pharmacokinetics of quinoline compounds can vary depending on their specific chemical structure. Many quinolines are known for their excellent tissue penetration and broad-spectrum activity, which contribute to their effectiveness as therapeutic agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy.
Result of Action
The result of the action of quinoline compounds is often the inhibition of growth and proliferation of the targeted organisms or cells. For instance, in their role as antimicrobial agents, quinolines can effectively inhibit the growth of bacteria by disrupting their DNA replication process . Similarly, quinoline-based antitumor agents can inhibit the growth and proliferation of tumor cells.
Safety and Hazards
Orientations Futures
Quinoline has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists is highlighted, which may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Propriétés
IUPAC Name |
2-prop-2-enylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h2-4,6-9H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGZWESJXYMAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 2-(2-propenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



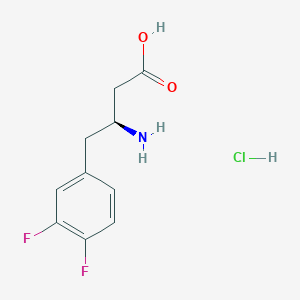
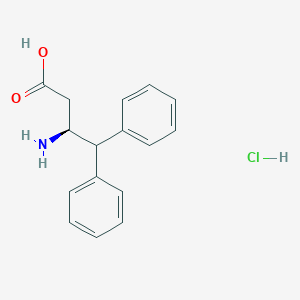
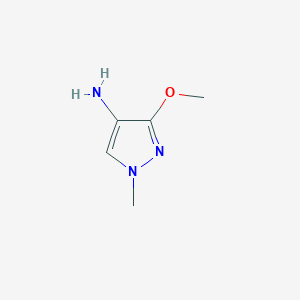

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile](/img/structure/B3126258.png)
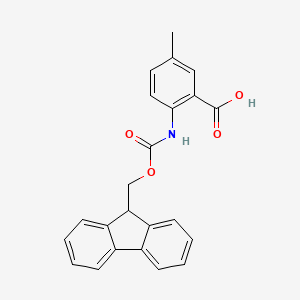




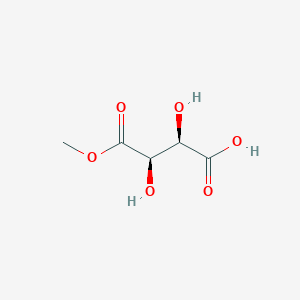
![1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126323.png)
